异丙基锂

描述

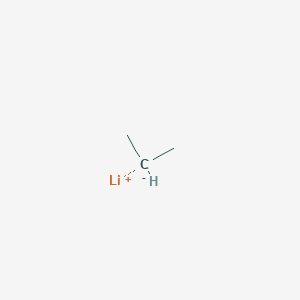

Isopropyllithium is a chemical compound with the formula (CH3)2CHLi . It is an organolithium reagent, which are commonly used in synthesis as a strong base or for the formation of carbon-carbon bonds .

Synthesis Analysis

The most important synthetic use of organolithium reagents like Isopropyllithium is to form new carbon-carbon bonds by addition to polar multiple bonds, particularly carbonyl bonds . For instance, isopropyllithium adds in good yield to 2,4-dimethyl-3-pentanone .

Molecular Structure Analysis

Isopropyllithium has a linear formula of (CH3)2CHLi . Its molecular weight is 50.03 . The structure of isopropyllithium can vary depending on the steric demand of the ligand .

Chemical Reactions Analysis

Organolithium compounds like Isopropyllithium are used in synthesis to form new carbon-carbon bonds by addition to polar multiple bonds, particularly carbonyl bonds . They are also used in the addition of RMgX or RLi to methanal, CH2=O .

Physical And Chemical Properties Analysis

Isopropyllithium is a solution with a concentration of 0.7 M in pentane . It has a boiling point of 35-36 °C and a density of 0.632 g/mL at 25 °C .

科学研究应用

合成中的结构分析

异丙基锂,在合成中常用,展现出在四氢呋喃(THF)中复杂的行为。Barozzino-Consiglio等人(2017年)的研究利用先进的核磁共振技术揭示了在低温下,异丙基锂在THF中存在为三溶剂化单体和二溶剂化二聚体的1:2混合物。这一发现为其在醚溶剂中的异常反应性提供了见解(Barozzino-Consiglio et al., 2017)。

与氟化芳基噁唑啉的反应

Clayton和Clayden(2011年)研究了异丙基锂与氟化的2-芳基噁唑啉的反应,观察到根据条件和取代模式的不同结果,如脱芳构加成、氟导向的锂化或亲核芳香取代。这项研究突显了异丙基锂在有机合成中的多功能性(Clayton & Clayden, 2011)。

催化应用

Jia等人(2016年)专注于使用异丙基锂进行铁催化的交叉偶联反应。他们开发了一种通过结合芳基、烷基和苄基片段构建碳-碳键的方法。这项研究展示了异丙基锂在催化中的潜力,特别是在用非贵金属替代贵金属在催化系统中(Jia et al., 2016)。

分子金属的导电性

Filatre-Furcate等人(2016年)的研究探讨了像异丙基基团这样的庞大取代基对分子金属的电子结构的影响。他们合成了一种新型导体,展示了一个三维网络,突显了异丙基锂衍生物在修改材料的电子性能中的作用(Filatre-Furcate et al., 2016)。

作用机制

Target of Action

Isopropyllithium, with the linear formula (CH3)2CHLi , is an organolithium reagent. It primarily targets polar multiple bonds, particularly carbonyl bonds . The compound is used to form new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions .

Mode of Action

Isopropyllithium interacts with its targets by adding to polar multiple bonds, especially carbonyl bonds . This addition results in the formation of adducts that have metal-oxygen bonds . These bonds can be readily broken by acid hydrolysis, yielding the organic product . The compound’s action is influenced by the steric demand of the ligand .

Biochemical Pathways

Organolithium compounds like isopropyllithium are known to play a significant role in the synthesis of a wide range of compounds . They enable the formation of new carbon-carbon bonds, which is a fundamental process in organic chemistry .

Pharmacokinetics

It’s important to note that isopropyllithium is a highly reactive compound and is typically used in controlled laboratory or industrial settings

Result of Action

The primary result of isopropyllithium’s action is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including alcohols and other complex molecules . The exact molecular and cellular effects would depend on the specific reaction and the compounds involved.

安全和危害

属性

IUPAC Name |

lithium;propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7.Li/c1-3-2;/h3H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAVVKVUMPLRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C[CH-]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940390 | |

| Record name | Lithium propan-2-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

50.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyllithium | |

CAS RN |

1888-75-1 | |

| Record name | Isopropyllithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001888751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium propan-2-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

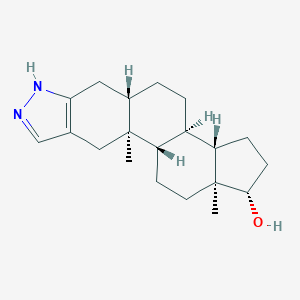

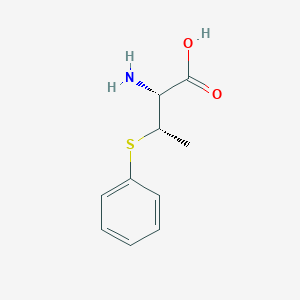

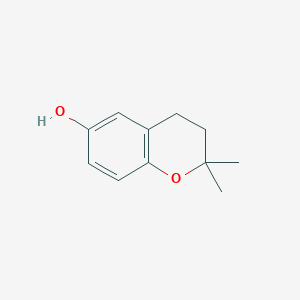

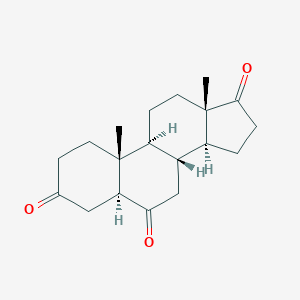

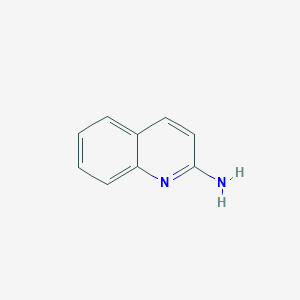

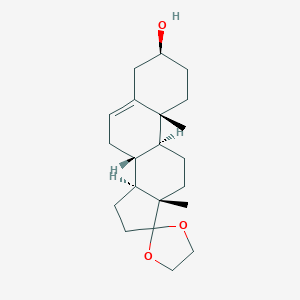

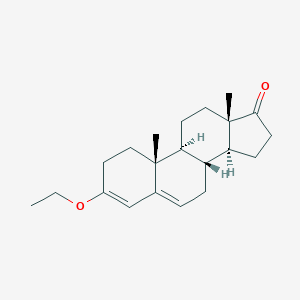

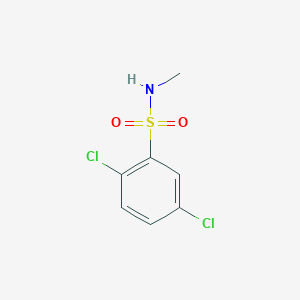

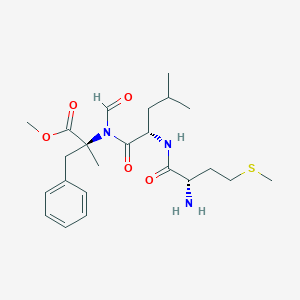

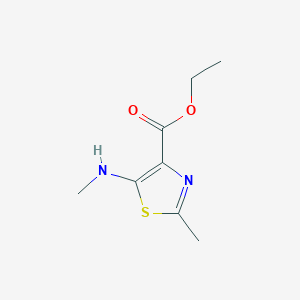

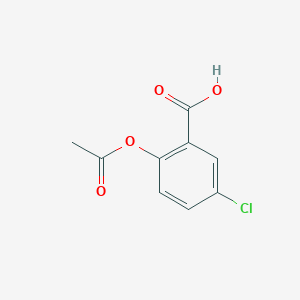

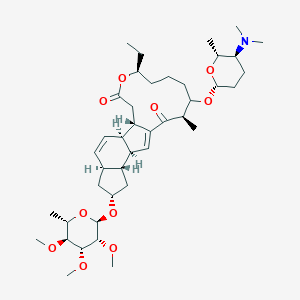

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of isopropyllithium?

A1: Isopropyllithium has the molecular formula C3H7Li and a molecular weight of 50.08 g/mol.

Q2: What spectroscopic techniques are useful for characterizing isopropyllithium?

A2: Nuclear magnetic resonance (NMR) spectroscopy, particularly 7Li NMR and 1H NMR, is valuable for studying the structure and dynamics of isopropyllithium. 7Li NMR provides insights into the aggregation state and coordination environment of lithium, while 1H NMR can be used to study the isopropyl group and any coordinated ligands. [, ] Additionally, 13C NMR can provide information on the structure of isopropyllithium adducts with dienes. []

Q3: Can you describe the reactivity of isopropyllithium towards α-substituted styrenes?

A3: When reacted with α-substituted styrenes in diethyl ether, isopropyllithium adds to the vinyl group. The stability of the resulting cyclopropylcarbinyllithium species formed during the reaction is influenced by the substituents on the styrene. []

Q4: How does isopropyllithium react with simple olefins like ethylene and propene?

A4: The reaction of isopropyllithium with simple olefins like ethylene and propene leads to addition products. [] The specific reaction conditions and the structure of the olefin can impact the reaction pathway and the final product distribution.

Q5: How is isopropyllithium used in the synthesis of (R)-2-butanol derivatives?

A5: Isopropyllithium acts as a nucleophile in the ring-opening reaction of optically pure (R)-(+)-1,2-epoxybutane, leading to the formation of new (R)-2-butanol derivatives. [] This reaction offers a stereoselective route to access specific isomers of these valuable chiral building blocks.

Q6: What is the role of isopropyllithium in the synthesis of tetraorganyldiboranes(4)?

A6: Isopropyllithium serves as an alkylating agent in the synthesis of tetraorganyldiboranes(4) from B2(OCH3)4. Unlike reactions with tert-butyllithium, the reaction with isopropyllithium proceeds directly to the tetraalkylated product without the isolation of intermediate alkoxydiboranes. []

Q7: How does isopropyllithium behave in the presence of chiral diamines like sparteine?

A7: Isopropyllithium forms complexes with chiral diamines like sparteine, which are used for enantioselective deprotonation reactions. [] The structure and reactivity of these complexes are influenced by the specific diamine used and the reaction conditions. For example, an unsymmetrically complexed isopropyllithium/sparteine/Et2O dimer has been characterized and its reactivity studied. []

Q8: What is the significance of isopropyllithium in enantioselective lithiation reactions of N-Boc-pyrrolidine?

A8: Isopropyllithium, in conjunction with chiral diamines like sparteine, can achieve the enantioselective lithiation of N-Boc-pyrrolidine. [] This reaction provides access to enantioenriched pyrrolidine derivatives, which are important building blocks for various pharmaceuticals and natural products. The enantioselectivity is influenced by the structure of the chiral diamine, with steric hindrance playing a significant role. []

Q9: How does isopropyllithium interact with chiral lithium amides?

A9: Isopropyllithium can form mixed aggregates with chiral lithium amides, such as those derived from N-ethyl-O-triisopropylsilyl valinol. [] These mixed aggregates typically adopt ladder-like structures both in the solid state and in toluene solution. [] The formation and structure of these aggregates are relevant to understanding the reactivity and selectivity of isopropyllithium in the presence of chiral ligands.

Q10: Have computational methods been used to study isopropyllithium?

A10: Yes, computational chemistry has been employed to study the structure, bonding, and reactivity of isopropyllithium. For instance, density functional theory (DFT) calculations have provided insights into the aggregation behavior and solvation of isopropyllithium in different solvents. [] Furthermore, computational studies have been utilized to investigate the mechanisms of reactions involving isopropyllithium, including enantioselective deprotonation reactions. [, ] These calculations help to rationalize experimental observations and to predict the stereochemical outcome of reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。